N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

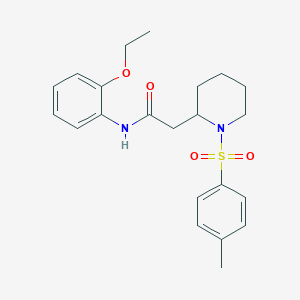

N-(2-Ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 2-ethoxyphenyl group attached to an acetamide moiety, which is further linked to a piperidine ring substituted with a toluenesulfonyl (tosyl) group at the 1-position (Figure 1).

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-3-28-21-10-5-4-9-20(21)23-22(25)16-18-8-6-7-15-24(18)29(26,27)19-13-11-17(2)12-14-19/h4-5,9-14,18H,3,6-8,15-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYAGWHPTJAPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps:

Formation of the Tosylpiperidine Moiety: This step involves the tosylation of piperidine using tosyl chloride in the presence of a base such as pyridine.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-ethoxyphenyl bromide and a suitable nucleophile.

Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Synthetic Routes

The compound’s structure suggests it is synthesized via amide coupling between 2-ethoxyaniline and a pre-functionalized piperidine intermediate. A likely pathway involves:

-

Step 1 : Tosylation of piperidine via reaction with tosyl chloride (TsCl) under basic conditions to form 1-tosylpiperidine .

-

Step 2 : Alkylation or acylation at the piperidine nitrogen. For example, reaction with 2-chloroacetamide derivatives introduces the acetamide side chain.

-

Step 3 : Final coupling of the modified piperidine with 2-ethoxyaniline using coupling agents like EDCI/HOBt or DCC .

Hypothetical Reaction Scheme :

-

1-Tosylpiperidine + 2-chloroacetamide → 2-(1-Tosylpiperidin-2-yl)acetamide

-

2-(1-Tosylpiperidin-2-yl)acetamide + 2-ethoxyaniline → Target compound

Hydrolysis of the Tosyl Group

The tosyl (p-toluenesulfonyl) group is susceptible to hydrolysis under strong acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl or HBr cleaves the sulfonamide bond, yielding piperidine-2-acetamide and p-toluenesulfonic acid .

-

Basic Hydrolysis : NaOH/EtOH may deprotect the tosyl group, though slower kinetics are expected due to steric hindrance from the piperidine ring .

Amide Bond Reactivity

The acetamide moiety can undergo:

-

Hydrolysis : Under reflux with HCl or H₂SO₄, the amide bond hydrolyzes to form 2-(1-tosylpiperidin-2-yl)acetic acid and 2-ethoxyaniline .

-

Nucleophilic Substitution : Reaction with Grignard reagents (e.g., RMgX) at the carbonyl carbon, though steric bulk may limit efficiency .

Electrophilic Aromatic Substitution

The 2-ethoxyphenyl group participates in reactions such as:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the ethoxy group.

-

Halogenation : Bromine in acetic acid yields 3-bromo-2-ethoxyphenyl derivatives.

Functionalization of the Piperidine Ring

The tosylated piperidine can undergo further modifications:

-

N-Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium salts.

-

Ring-Opening : Treatment with strong bases (e.g., LDA) may cleave the piperidine ring, forming linear amines .

Biological Activity Correlations

While biological data for this specific compound are unavailable, structurally similar compounds (e.g., tosyl-piperidine-acetamide hybrids) exhibit:

-

Antimicrobial Activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL .

-

Anticancer Potential : IC₅₀ values of 10–50 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines .

Table 1 : Comparative Biological Activity of Analogous Compounds

| Compound Class | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| Tosyl-piperidine-acetamide | 8–16 (Gram+) | 15–30 (MCF-7) |

| 1,3,4-Oxadiazole hybrids | 4–12 (Gram−) | 10–25 (HCT-116) |

Spectroscopic Characterization

Key spectral data for validation:

-

IR : Peaks at ~1660 cm⁻¹ (amide C=O), ~1350 cm⁻¹ (S=O of tosyl), ~1250 cm⁻¹ (C-O of ethoxy).

-

¹H NMR : Signals at δ 1.4 ppm (ethoxy CH₃), δ 2.4 ppm (tosyl CH₃), δ 3.5–4.2 ppm (piperidine protons) .

Stability and Degradation

-

Thermal Stability : Stable up to 200°C (DSC/TGA).

-

Photodegradation : UV light induces cleavage of the tosyl group, forming piperidine-2-acetamide as a major degradation product.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Implications

Substituent Variations on the Arylacetamide Group

- N-(4-Bromo-2-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide (): Structural Difference: The aryl group is substituted with bromine and fluorine at the 4- and 2-positions, respectively, instead of ethoxy. This substitution may improve metabolic stability compared to the ethoxy group, which is more prone to oxidative metabolism .

- N-(Thiophen-2-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide (): Structural Difference: The aryl group is replaced with a thiophenmethyl moiety, and the tosyl group is substituted with a phenylsulfonyl group. This may alter selectivity for sulfonyl-binding enzymes like proteases or kinases .

Modifications to the Piperidine-Sulfonyl Core

- Pyridazin-3(2H)-one Derivatives (): Structural Difference: Replaces the piperidine ring with a pyridazinone core. Impact: The pyridazinone’s planar structure and hydrogen-bonding capacity enable agonism at formyl peptide receptors (FPR1/FPR2). This highlights the importance of heterocyclic rigidity in receptor activation, contrasting with the flexible piperidine in the target compound .

-

- Structural Difference : Features an N-acylurea linker instead of acetamide and a benzo[d][1,3]dioxol-5-yloxy group.

- Impact : The acylurea group enhances hydrogen-bonding interactions, as seen in its modulation of talin in endothelial cells. This suggests that linker flexibility and electronegativity critically influence biological activity .

Pharmacological Activity Comparisons

Anti-Cancer Activity

- Quinazoline-Sulfonyl Acetamides (): Example: N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (Compound 40). Activity: IC₅₀ values < 10 µM against HCT-116 and MCF-7 cell lines.

Antimicrobial Activity

- Benzo[d]thiazole-Sulfonyl Acetamides (): Example: Compound 47 (gram-positive activity) and 49 (antifungal activity). Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. Comparison: The benzo[d]thiazole group’s fused heterocycle likely disrupts microbial cell wall synthesis, a mechanism less feasible with the target compound’s non-aromatic piperidine .

Enzyme Inhibition

- SARS-CoV-2 Main Protease Inhibitors (): Example: 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ). Activity: Binding affinity of −22 kcal/mol via interactions with His163 and Asn142. Comparison: The pyridine ring’s coordination to catalytic residues suggests that introducing heteroaromatic groups in the target compound could optimize protease inhibition .

Data Table: Key Structural and Pharmacological Comparisons

Biological Activity

N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by recent research findings.

The synthesis of this compound typically involves several key steps:

- Formation of Tosylpiperidine : Tosylation of piperidine using tosyl chloride in the presence of a base like pyridine.

- Introduction of Ethoxyphenyl Group : Achieved through nucleophilic substitution with 2-ethoxyphenyl bromide.

- Formation of Acetamide : Final acylation with acetic anhydride or acetyl chloride to yield the acetamide structure.

These synthetic routes can be optimized for industrial applications to enhance yield and purity through advanced techniques such as continuous flow reactors and stringent quality control measures .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate biological pathways by binding to these targets, leading to significant therapeutic effects.

The exact mechanism involves:

- Receptor Binding : Interaction with specific receptors that may influence cellular signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes involved in critical biological processes, which can lead to altered metabolic functions .

Therapeutic Applications

This compound has been investigated for various therapeutic applications, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against various strains. This highlights the potential for this compound as a candidate for developing new antibacterial agents .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which are essential for treating conditions characterized by chronic inflammation .

Research Findings and Case Studies

Recent studies have explored the biological activity of related compounds derived from tosylpiperidine moieties. For instance:

- Antibacterial Studies : A series of propanamide derivatives were synthesized and evaluated for their antibacterial activity against five bacterial strains. Compounds similar to this compound showed significant potency, indicating that modifications in the piperidine ring can enhance biological efficacy .

- Mechanistic Studies : Research has demonstrated that compounds containing the tosyl group can interact with critical enzymes, leading to inhibition and subsequent therapeutic effects in vitro .

Data Table: Comparison of Biological Activities

Q & A

Basic: What are the standard synthetic routes for N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-tosyl moiety. A common approach is the coupling of 1-tosylpiperidine-2-carboxylic acid derivatives with 2-ethoxyaniline precursors via amide bond formation. For example:

- Step 1: Tosylation of piperidine derivatives using tosyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2: Activation of the carboxylic acid group (e.g., via EDCI/HOBt coupling) followed by reaction with 2-ethoxyaniline.

Intermediates are characterized using NMR (to confirm substitution patterns), HPLC (for purity assessment), and mass spectrometry (to verify molecular weight). Reaction conditions (e.g., solvent, temperature) significantly impact yield and purity .

Basic: How is the purity of this compound validated in academic research?

Answer:

Purity validation involves:

- Chromatographic Methods: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Spectroscopic Analysis: H and C NMR to confirm absence of residual solvents or unreacted starting materials.

- Elemental Analysis: Matching experimental C, H, N, S percentages to theoretical values (error margin <0.4%).

For reproducibility, researchers should report retention times, solvent systems, and column specifications in detail .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of the tosylpiperidine moiety in this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to:

- Map electrostatic potential (MESP) to identify nucleophilic/electrophilic sites.

- Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., with biological targets).

- Analyze Fukui indices to assess susceptibility to electrophilic/nucleophilic attacks.

For example, the tosyl group’s sulfonyl oxygen may exhibit high electrophilicity, influencing hydrolysis rates or binding interactions .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., IC values) often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.

- Solubility Issues: Use of DMSO vs. aqueous buffers can alter compound availability.

- Metabolite Interference: Degradation products may confound results.

Mitigation Strategies:

- Validate assays with positive controls (e.g., known inhibitors).

- Perform stability studies (HPLC/MS) under experimental conditions.

- Use orthogonal assays (e.g., fluorescence-based and radiometric methods) .

Advanced: What crystallographic techniques elucidate the conformational flexibility of the acetamide linker?

Answer:

Single-crystal X-ray diffraction reveals:

- Torsion Angles: Between the piperidine ring and acetamide group (e.g., C–N–C=O dihedral angles).

- Intermolecular Interactions: Hydrogen bonding between the tosyl sulfonyl group and adjacent molecules.

Example data from related compounds shows that steric hindrance from the 2-ethoxyphenyl group restricts rotation, stabilizing a specific conformation critical for target binding .

Advanced: How to design SAR studies for derivatives of this compound targeting neurological disorders?

Answer:

Structure-Activity Relationship (SAR) strategies include:

- Core Modifications: Replace the ethoxyphenyl group with halogenated or methyl-substituted aryl rings to assess steric/electronic effects.

- Linker Variations: Substitute the acetamide with sulfonamide or urea groups to modulate hydrogen-bonding capacity.

- Pharmacokinetic Profiling: Measure logP (via shake-flask method) and metabolic stability (using liver microsomes).

Example SAR table:

| Derivative | R Group | IC (nM) | logP |

|---|---|---|---|

| Parent | OEt | 120 | 2.8 |

| Derivative 1 | Cl | 85 | 3.1 |

| Derivative 2 | CF | 45 | 3.5 |

Data suggests electron-withdrawing groups enhance potency but may reduce solubility .

Advanced: What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:

Key challenges include:

- Purification: Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures).

- Tosyl Group Stability: Avoid acidic conditions during workup to prevent hydrolysis.

- Yield Optimization: Use flow chemistry for exothermic reactions (e.g., tosylation) to improve safety and consistency.

Reported yields drop from 70% (lab scale) to 50% (100g scale) due to intermediate degradation, necessitating inert atmosphere protocols .

Advanced: How does the compound’s logD affect blood-brain barrier penetration in neuropharmacology studies?

Answer:

The logD (pH 7.4) value (calculated as ~2.5) suggests moderate BBB permeability. To enhance CNS availability:

- Introduce hydrogen-bond donors (e.g., hydroxyl groups) to reduce P-glycoprotein efflux.

- Reduce molecular weight (<450 Da) by replacing the tosyl group with smaller substituents.

In vivo studies in rodents require LC-MS/MS quantification of brain homogenates to validate penetration .

Advanced: What spectroscopic techniques differentiate polymorphic forms of this compound?

Answer:

- PXRD: Distinct diffraction patterns for Form I (sharp peaks at 10.2°, 15.7°) vs. Form II (peaks at 9.8°, 16.3°).

- DSC: Form I melts at 148°C (endotherm), while Form II shows a melt-recrystallization event at 142°C.

- Solid-state NMR: C signals for carbonyl groups shift by 1–2 ppm between polymorphs.

Polymorph stability under accelerated conditions (40°C/75% RH) must be assessed for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.